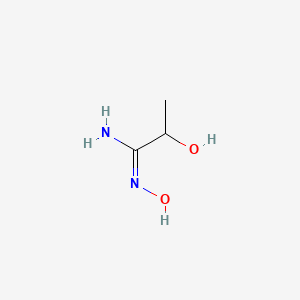
2,N-Dihydroxy-propionamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,N-Dihydroxy-propionamidine is an organic compound with the molecular formula C3H8N2O2. It is known for its unique chemical structure, which includes both hydroxyl and amidine functional groups. This compound has a molecular weight of 104.108 g/mol and a density of 1.37 g/cm³ . It is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,N-Dihydroxy-propionamidine can be achieved through several methods. One common approach involves the reaction of propionamide with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously supplied and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .
化学反応の分析
Types of Reactions
2,N-Dihydroxy-propionamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .
科学的研究の応用
2,N-Dihydroxy-propionamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,N-Dihydroxy-propionamidine involves its interaction with specific molecular targets. The hydroxyl and amidine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
2,5-Tetrahydrofurandimethanol: This compound shares a similar structure but has different functional groups.
N,2-Dihydroxy-2-methylpropanimidamide: Another compound with similar functional groups but different molecular structure.
Uniqueness
2,N-Dihydroxy-propionamidine is unique due to its specific combination of hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C3H8N2O2 |
|---|---|
分子量 |
104.11 g/mol |
IUPAC名 |
N',2-dihydroxypropanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5) |
InChIキー |
TWQGERCRJDBWSY-UHFFFAOYSA-N |
異性体SMILES |
CC(/C(=N\O)/N)O |
正規SMILES |
CC(C(=NO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















